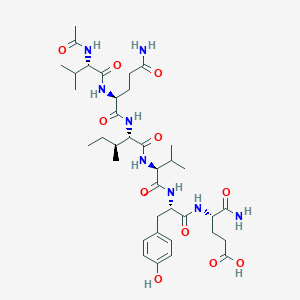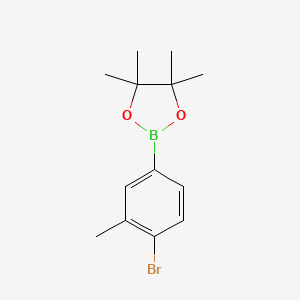
4-Bromo-3-methylphenylboronic acid pinaco ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methylphenylboronic acid pinaco ester is an organic compound with the molecular formula C13H18BBrO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
作用机制
Target of Action
4-Bromo-3-methylphenylboronic acid pinaco ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . Therefore, the primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in the Suzuki–Miyaura reaction .
Biochemical Pathways
The Suzuki–Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic groups . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects of this reaction depend on the specific organic groups being coupled.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a base and a palladium catalyst . The reaction also needs to be carried out under specific conditions (e.g., temperature, pressure) to ensure its success . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
生化分析
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations
Molecular Mechanism
Boronic esters are known to participate in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key process in organic synthesis .
Metabolic Pathways
Boronic esters are known to participate in various borylation approaches, including the prominent asymmetric hydroboration reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylphenylboronic acid pinaco ester typically involves the reaction of 4-bromo-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-Bromo-3-methylphenylboronic acid+Pinacol→4-Bromo-3-methylphenylboronic acid pinaco ester
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Bromo-3-methylphenylboronic acid pinaco ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: The boronic ester can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Protodeboronation: Acidic conditions or radical initiators.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: 4-Bromo-3-methylbenzene.
Oxidation: 4-Bromo-3-methylphenol.
科学研究应用
4-Bromo-3-methylphenylboronic acid pinaco ester is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe in biochemical assays and studies involving boron-containing compounds.
相似化合物的比较
Similar Compounds
- 4-Bromophenylboronic acid pinaco ester
- 3-Bromomethylphenylboronic acid pinaco ester
- 4-Aminophenylboronic acid pinaco ester
Uniqueness
4-Bromo-3-methylphenylboronic acid pinaco ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. Its methyl group at the 3-position and bromo group at the 4-position make it particularly useful in selective organic transformations.
属性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBOXLZYNYHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
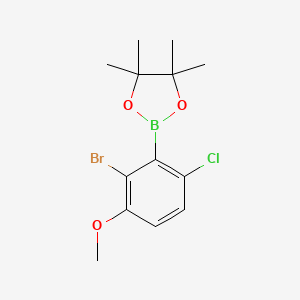
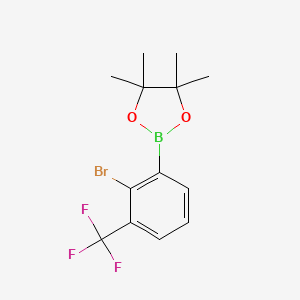
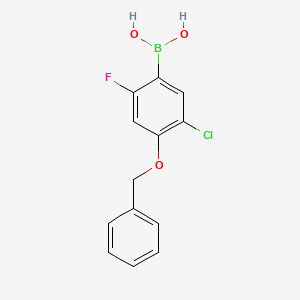
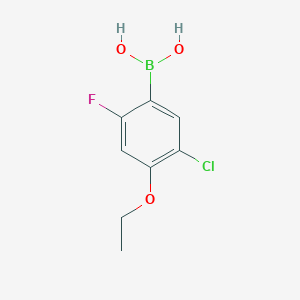
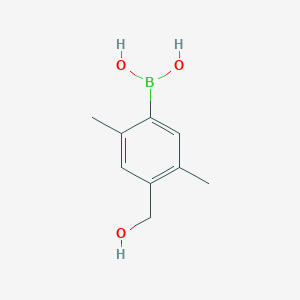
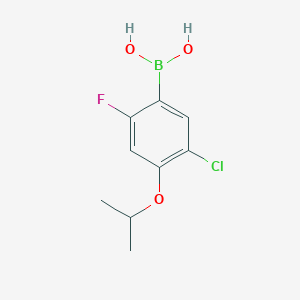
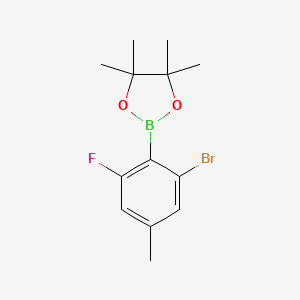
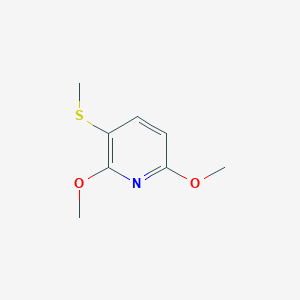
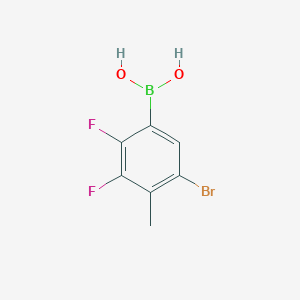
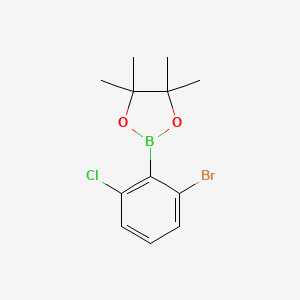
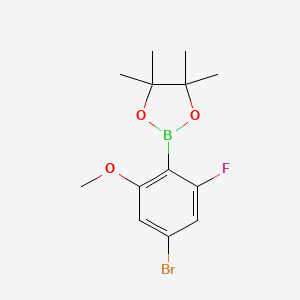
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
